The Development of Dimercaprol (British Anti-Lewisite) as an Antidote to Lewisite: A Technical Guide
The Development of Dimercaprol (British Anti-Lewisite) as an Antidote to Lewisite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth historical and scientific overview of the development of dimercaprol, also known as British Anti-Lewisite (BAL), as a therapeutic countermeasure to the chemical warfare agent lewisite. Lewisite, an organoarsenical vesicant, posed a significant threat during World War II, prompting an intensive research effort that led to the creation of this effective chelating agent. This document details the mechanism of action of both lewisite and dimercaprol, summarizes available quantitative data on its efficacy and toxicity, outlines key experimental methodologies, and provides visualizations of the critical biochemical pathways and experimental workflows. The rapid development and deployment of dimercaprol stands as a landmark achievement in toxicology and drug development, offering valuable lessons for contemporary medical countermeasure research.
Introduction: The Threat of Lewisite
Lewisite (2-chlorovinyldichloroarsine) is a potent chemical warfare agent first synthesized in 1918.[1][2] Although not used in World War I, its properties as a powerful vesicant (blistering agent) and lung irritant, combined with its systemic toxicity, made it a significant threat in the lead-up to and during World War II.[3][4] Upon contact with the skin, lewisite causes immediate pain, followed by the rapid formation of large, fluid-filled blisters.[5] Inhalation can lead to severe damage to the respiratory tract, and systemic absorption can result in "lewisite shock," a condition characterized by loss of fluid from capillaries, leading to a drop in blood pressure and potential organ failure.[6]
The toxicity of lewisite stems from the high affinity of its trivalent arsenic atom for sulfhydryl (-SH) groups present in proteins and other biological molecules.[5] This reactivity disrupts critical enzymatic processes within cells, leading to widespread cellular damage.
The Discovery and Development of Dimercaprol (British Anti-Lewisite)
In response to the threat of lewisite, a team of biochemists at Oxford University, led by Sir Rudolph Albert Peters, embarked on a mission to develop an effective antidote during World War II.[7][8] Their research focused on finding a compound that could compete with biological sulfhydryl groups for the arsenic in lewisite, thereby preventing or reversing its toxic effects.
This intensive research effort, which began in the late 1930s and early 1940s, led to the synthesis of 2,3-dimercapto-1-propanol in July 1940.[7][9] This compound, which became known as dimercaprol or British Anti-Lewisite (BAL), proved to be a highly effective chelating agent.[3] The two adjacent sulfhydryl groups in the dimercaprol molecule form a stable five-membered ring with the arsenic atom of lewisite, creating a water-soluble complex that can be safely excreted from the body.[5]
The development of dimercaprol was a closely guarded secret during the war, and its existence was not publicly revealed until 1945.[1] Following the war, its utility was expanded to treat poisoning by other heavy metals, including arsenic, gold, and mercury.[3][10]
Mechanism of Action
Lewisite's Molecular Target: The Pyruvate (B1213749) Dehydrogenase Complex
The primary molecular target of lewisite is the pyruvate dehydrogenase (PDH) complex, a critical enzyme system in cellular respiration. The PDH complex is responsible for converting pyruvate, a product of glycolysis, into acetyl-CoA for entry into the citric acid cycle. Lewisite specifically attacks the dihydrolipoamide (B1198117) cofactor of the dihydrolipoyl transacetylase (E2) component of the PDH complex. The trivalent arsenic in lewisite forms a stable covalent bond with the two sulfhydryl groups of dihydrolipoamide, inhibiting the enzyme and halting cellular respiration.
Dimercaprol's Rescue Mechanism: Chelation
Dimercaprol acts as a competitive chelating agent. Its two sulfhydryl groups have a higher affinity for the arsenic in lewisite than the sulfhydryl groups of dihydrolipoamide. When administered, dimercaprol effectively "pulls" the arsenic off the PDH complex, forming a stable, water-soluble dimercaprol-lewisite complex that is then excreted in the urine. This action restores the function of the PDH complex and cellular respiration.
Quantitative Data
While detailed quantitative data from the original WWII-era studies are not extensively published in readily accessible formats, the following tables summarize available information on the toxicity of lewisite and the efficacy and toxicity of dimercaprol.
Table 1: Toxicity of Lewisite
| Parameter | Value | Species | Exposure Route | Reference |
| LCt50 (Lethal Concentration and Time) | 1,200-1,500 mg-min/m³ | Human (estimated) | Inhalation | [11] |
| Lethal Dose (approximate) | 37.6 mg/kg | Human (estimated) | Dermal | [12] |
| Onset of Pain | Immediate | Human | Dermal | [5] |
| Blister Formation | Within 2-3 hours | Human | Dermal | [6] |
Table 2: Efficacy and Dosage of Dimercaprol against Arsenic Poisoning
| Parameter | Value | Condition | Administration | Reference |
| Mild Arsenic Poisoning | 2.5 mg/kg every 4 hours for 2 days, then every 12 hours for 1 day, then once daily for 10 days | Mild | Deep Intramuscular | [7] |
| Severe Arsenic Poisoning | 3 mg/kg every 4 hours for 2 days, then 2-3 times daily for up to 10 days | Severe | Deep Intramuscular | [7] |
| Peak Plasma Concentration | 30-60 minutes post-injection | N/A | Intramuscular | [7] |
| Half-life | Short, with excretion largely complete within 4 hours | N/A | Intramuscular | [13] |
Table 3: Toxicity of Dimercaprol
| Adverse Effect | Incidence/Dosage | Notes | Reference |
| Pain at injection site | Common | Administered as a viscous oil | [5] |
| Rise in blood pressure and heart rate | Dose-dependent | Typically transient | [14] |
| Nausea, vomiting, headache | Common | Dose-dependent | [5] |
| Fever (especially in children) | Can occur | [5] | |
| Nephrotoxicity | Can occur with high doses | The dimercaprol-metal complex can dissociate in acidic urine | [14] |
Experimental Protocols
Objective: To evaluate the therapeutic efficacy of topically applied dimercaprol against skin lesions induced by lewisite vapor.
Animal Model: SKH-1 hairless mice.
Experimental Groups:
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Control (no exposure, no treatment)
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Lewisite exposure only
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Lewisite exposure + topical dimercaprol treatment (e.g., 5% solution in a suitable vehicle)
-
Lewisite exposure + vehicle control
Procedure:
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Lewisite Exposure: Anesthetized mice are exposed to a controlled dose of lewisite vapor on a defined area of their dorsal skin for a specific duration.
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Treatment Application: At a predetermined time point post-exposure (e.g., 1 hour), the treatment (dimercaprol solution or vehicle) is topically applied to the exposed area.
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Observation and Data Collection: Animals are monitored at regular intervals (e.g., 24, 48, 72 hours) for the following parameters:
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Macroscopic Evaluation: Photographic documentation of the skin lesions. Measurement of wound size and scoring of erythema (redness) and edema (swelling).
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Histological Analysis: Skin biopsies are collected at the end of the experiment. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for necrosis, inflammation (e.g., neutrophil infiltration), and epidermal hyperplasia.
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Skin Barrier Function: Transepidermal water loss (TEWL) is measured to quantify damage to the skin's barrier function.
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Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the outcomes between the different experimental groups.
Conclusion
The development of dimercaprol as an antidote to lewisite was a pivotal moment in the history of toxicology and pharmacology. It represented one of the first successful examples of rational drug design, where a deep understanding of the toxicant's mechanism of action led to the creation of a specific and effective countermeasure. The principles of chelation therapy established through the development of BAL continue to be applied in the treatment of heavy metal poisoning today. While newer, less toxic chelating agents have since been developed, the story of British Anti-Lewisite remains a powerful testament to the ability of scientific research to rapidly address urgent public health and safety threats. This guide serves as a repository of the core technical knowledge surrounding this historic achievement for the benefit of current and future researchers in the field of medical countermeasures.
References
- 1. Dimercaprol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. British anti-Lewisite :: Biochemistry [chm.bris.ac.uk]
- 3. British anti-Lewisite (dimercaprol): an amazing history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nov 12, 2012: What is the history behind the development of BAL? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 6. Massive arsenic poisoning--effect of hemodialysis and dimercaprol on arsenic kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimercaprol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. British anti-Lewisite (BAL) reduces the severity of systemic and local responses of the eye after exposure to the chemical warfare agent surrogate for Lewisite, phenylarsine oxide (PAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAL (dimercaprol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Drugs as Chemical Weapons: Past and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medlink.com [medlink.com]
- 14. Dimercaprol - Wikipedia [en.wikipedia.org]
